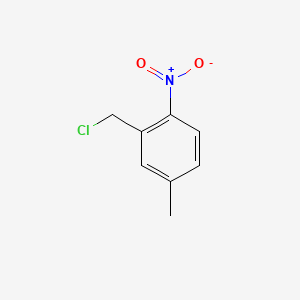

5-Methyl-2-nitrobenzyl chloride

Description

Historical Context of Nitrobenzyl Compounds in Organic Synthesis and Photochemistry

The study of the photochemical reactions of organic compounds has a history stretching back to the 18th and 19th centuries, with early observations of light-induced chemical changes laying the groundwork for the field. miami.edu Nitrobenzyl compounds, in particular, have a long history in photochemistry. The photoreactions of 2-nitrobenzyl compounds are known to proceed through the formation of an aci-nitro intermediate, a mechanism that has been the subject of extensive study. rsc.orgresearchgate.net This intramolecular hydrogen abstraction from the benzyl (B1604629) position is a key step in their photochemical behavior. researchgate.net

In the early 20th century, systematic investigations firmly established photochemistry as a distinct branch of chemistry. miami.edu The development of techniques like laser flash photolysis and time-resolved infrared spectroscopy has allowed for detailed mechanistic studies of nitrobenzyl compounds. rsc.orgacs.org These studies have identified multiple transient intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals, which precede the release of a protected substrate. acs.org This deep mechanistic understanding has been crucial for the application of nitrobenzyl compounds as photolabile protecting groups (PPGs) in various synthetic contexts, including their use as "caged compounds" for the controlled release of bioactive molecules. researchgate.netacs.org

Foundational Significance of Benzyl Halides in Fine Chemical Synthesis

Benzyl halides, including benzyl chlorides and bromides, are fundamental building blocks in organic synthesis due to the reactivity of the carbon-halogen bond. nih.govgoogle.com They serve as versatile precursors for the generation of benzyl radicals, which are important intermediates for creating new carbon-carbon bonds. nih.gov The development of methods to generate these radicals under mild conditions, such as using visible light photocatalysis, has expanded their synthetic utility. nih.gov

These compounds are widely used in a variety of transformations:

Nucleophilic Substitution: The halide is readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

Cross-Coupling Reactions: Benzyl halides participate in numerous metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes and couplings with boronic acids or Grignard reagents, to form more complex molecules. organic-chemistry.org

Reductive Dimerization: Symmetrical bibenzyl structures can be prepared through the reductive dimerization of benzylic halides. organic-chemistry.org

The ability to use benzyl halides in chemoselective transformations, even in the presence of highly reactive functional groups like aldehydes, has been demonstrated using advanced techniques like flash chemistry in flow microreactors. rsc.org This highlights their importance in the synthesis of complex, multifunctional molecules for fine chemicals and pharmaceuticals. google.com

Structural Basis and Positional Isomerism in Substituted Nitrobenzyl Systems

Structural isomerism occurs when molecules share the same molecular formula but have different arrangements of atoms. docbrown.infolibretexts.org In substituted aromatic systems like nitrobenzyl chloride, positional isomerism is particularly important. Positional isomers have the same carbon skeleton and functional groups but differ in the location of these groups on the benzene (B151609) ring. docbrown.infolibretexts.org

For a methyl-substituted nitrobenzyl chloride with the molecular formula C₈H₈ClNO₂, numerous positional isomers are possible. The relative positions of the methyl (CH₃), nitro (NO₂), and chloromethyl (CH₂Cl) groups on the benzene ring define the specific isomer and its chemical properties. 5-Methyl-2-nitrobenzyl chloride is one such isomer, where the chloromethyl group is at position 1, the nitro group at position 2, and the methyl group at position 5.

The substitution pattern significantly influences the electronic properties and reactivity of the molecule. For instance, the electron-withdrawing nature of the nitro group and the position of the methyl group affect the reactivity of the benzylic chloride. This difference in reactivity is a key factor that distinguishes it from other isomers.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 66424-91-7 chemicalbook.com |

| Molecular Formula | C₈H₈ClNO₂ chemicalbook.com |

| Molecular Weight | 185.61 g/mol chemicalbook.com |

| Melting Point | 41-43 °C chemicalbook.comsigmaaldrich.com |

This interactive table provides key properties of the title compound.

Interdisciplinary Relevance of this compound in Advanced Synthetic Methodologies

This compound serves as a key intermediate and building block in various fields beyond traditional organic synthesis. chemicalbook.comchemdad.com Its structured reactivity makes it a valuable component in the development of advanced materials and molecules with specific functions.

Agrochemicals: Substituted benzyl halides are precursors in the synthesis of important agrochemicals. For example, related structures are used in the preparation of the fungicide pyraclostrobin, highlighting the relevance of this class of compounds in agricultural chemistry. google.com

Medicinal Chemistry: The nitrobenzyl framework is a core component of photosensitive prodrugs. acs.org These molecules are designed to be inactive until exposed to light, which cleaves the nitrobenzyl group and releases the active drug at a specific target site. This approach is being explored for cancer therapy. acs.org While this compound itself is a building block, its structural motif is relevant to this field.

Materials Science: The photochemical properties of nitrobenzyl compounds make them suitable for incorporation into polymers and other materials to create photoresists or other light-sensitive systems. miami.edu

The compound's role as a versatile synthetic intermediate allows chemists across different disciplines to construct complex target molecules tailored for specific biological or material applications. scbt.com

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPZDLVOJNBEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216646 | |

| Record name | alpha-Chloro-5-methyl-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66424-91-7 | |

| Record name | 2-(Chloromethyl)-4-methyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66424-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-5-methyl-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066424917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chloro-5-methyl-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-chloro-5-methyl-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations Involving 5 Methyl 2 Nitrobenzyl Chloride

Nucleophilic Substitution Reactivity of the Benzylic Chloride Moiety

The benzylic chloride in 5-methyl-2-nitrobenzyl chloride is a prime site for nucleophilic attack, enabling the formation of a diverse array of new chemical bonds. This reactivity is central to its utility in constructing more complex molecular architectures.

Reaction with Hydroxyl-Containing Nucleophiles for Ether and Ester Formation

The reaction of this compound with hydroxyl-containing nucleophiles, such as alcohols and phenols, is a fundamental method for synthesizing ethers. For instance, in a Williamson-type ether synthesis, an alkoxide or phenoxide ion, generated by treating the corresponding alcohol or phenol (B47542) with a base, acts as the nucleophile, displacing the chloride ion from the benzylic position. This SN2 reaction proceeds readily due to the good leaving group nature of the chloride and the electrophilic character of the benzylic carbon. learncbse.in

Similarly, reaction with carboxylate anions yields the corresponding esters through a nucleophilic acyl substitution-like pathway, although it is technically a nucleophilic substitution at the benzylic carbon. libretexts.org The carboxylate attacks the benzylic carbon, leading to the formation of an ester linkage. The efficiency of these reactions can be influenced by factors such as the choice of solvent, base, and reaction temperature.

A notable application of this reactivity is seen in the synthesis of 2-(2-nitroaryl)benzofurans. rsc.orgrsc.org In this process, a salicylaldehyde (B1680747) derivative is O-alkylated with a 2-nitrobenzyl halide, such as this compound, in the presence of a base. rsc.orgrsc.org This initial ether formation is a critical step that sets the stage for a subsequent intramolecular cyclization. rsc.orgrsc.org

Interactions with Nitrogen and Sulfur-Based Nucleophiles

Nitrogen-based nucleophiles, including amines and amides, readily react with this compound to form new carbon-nitrogen bonds. rsc.org Primary and secondary amines, for example, can be N-benzylated to produce the corresponding secondary and tertiary amines, respectively. However, the reaction with ammonia (B1221849) can lead to a mixture of products due to the increasing nucleophilicity of the newly formed amines. youtube.com To achieve selective mono-alkylation, specific strategies like the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, can be employed. youtube.com

Sulfur-based nucleophiles, such as thiols and thiophenols, are also highly effective in displacing the benzylic chloride. libretexts.org Thiolate anions, generated by deprotonating the corresponding thiol with a base, are potent nucleophiles that readily participate in SN2 reactions with this compound to form thioethers (sulfides). libretexts.org The high nucleophilicity of sulfur compounds makes these reactions generally efficient. libretexts.org

Regioselective Carbon-Carbon Bond Forming Reactions

The presence of the nitro group significantly influences the reactivity of the aromatic ring and the benzylic position, enabling a range of regioselective carbon-carbon bond-forming reactions.

Michael-Type Addition Reactions of Nitrobenzyl Derivatives

The nitro group in nitrobenzyl derivatives activates the benzylic protons, making them acidic enough to be removed by a base. youtube.com This generates a resonance-stabilized carbanion, a "Michael donor," which can then participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds or other "Michael acceptors." youtube.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This 1,4-addition, known as the Michael reaction, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.comyoutube.com The reaction proceeds through the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct. masterorganicchemistry.com

Intramolecular Arylogous Nitroaldol (Henry) Condensation Strategies

A particularly elegant application of the reactivity of nitrobenzyl compounds is the intramolecular arylogous nitroaldol (Henry) condensation. rsc.orgrsc.orgnih.gov In this strategy, a molecule is constructed containing both a nitrobenzyl moiety and a carbonyl group, typically an aldehyde or ketone. rsc.orgrsc.orgnih.gov Base-mediated deprotonation of the benzylic position generates a carbanion that can then attack the carbonyl group intramolecularly. rsc.orgrsc.orgnih.gov

This reaction has been successfully employed in the synthesis of 2-(2-nitroaryl)benzofurans and 2-(2-nitroaryl)indoles. rsc.orgrsc.orgnih.gov For example, the reaction of a salicylaldehyde with a 2-nitrobenzyl halide first forms an O-alkylated intermediate. rsc.orgrsc.org Subsequent treatment with a base triggers the intramolecular arylogous nitroaldol condensation, leading to the formation of the benzofuran (B130515) ring system. rsc.orgrsc.org A similar strategy starting from 2-(N-tosylamido)benzaldehydes yields indole (B1671886) derivatives. rsc.org This method is notable for being transition-metal-free and utilizing readily available starting materials. nih.gov

Cyclization Reactions and Heterocycle Formation Triggered by this compound

The dual reactivity of this compound, stemming from its electrophilic benzylic chloride and the reducible nitro group, makes it a valuable precursor for synthesizing various heterocyclic compounds. These reactions often proceed through reductive cyclization of the nitro group or nucleophilic substitution at the benzylic position followed by cyclization.

Reductive Cyclization Strategies: One powerful approach involves the in-situ reduction of the nitro group to an intermediate species (like a nitroso, hydroxylamino, or amino group) that immediately undergoes an intramolecular cyclization.

Indazole and Indazolone Synthesis: Derivatives of 2-nitrobenzyl alcohol (which can be formed from 2-nitrobenzyl chloride) can be converted in situ to o-nitrosobenzaldehyde. aub.edu.lb This intermediate can then react with primary amines in a one-step, transition-metal-free process to form N-N bonds, leading to the synthesis of substituted indazolones. aub.edu.lb Similarly, reductive cyclization of ortho-imino-nitrobenzene substrates, which can be formed from the condensation of a 2-nitrobenzaldehyde (B1664092) derivative and an amine, can yield 2H-indazoles when promoted by reagents like tri-n-butylphosphine. organic-chemistry.org

Indole Synthesis (Cadogan-Sundberg Reaction): The reaction of 2-nitrostyrenes with trivalent phosphorus reagents (like triethyl phosphite) is a classic method for indole synthesis. While starting directly from this compound requires creating the styrenic double bond first, this type of reductive cyclization highlights a key pathway for forming five-membered nitrogen heterocycles from 2-nitroaryl precursors. organicreactions.org

Cyclization via Benzylic Substitution: The benzylic chloride is an excellent leaving group, making the adjacent carbon an electrophilic site for nucleophilic attack. This reactivity can be harnessed to build heterocyclic rings.

Synthesis of 2-Aryl-2H-indazoles: A direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles can be achieved from starting materials analogous to this compound, such as 2-bromobenzyl bromides. The reaction proceeds with an arylhydrazine in the presence of a palladium catalyst. The mechanism involves an initial N-benzylation of the hydrazine (B178648), followed by an intramolecular N-arylation (C-N bond formation) and subsequent oxidation to yield the aromatic indazole ring system. organic-chemistry.org This strategy could be adapted for this compound, where the amino derivative of the hydrazine would first displace the chloride, followed by a cyclization involving the reduced nitro group.

The following table outlines some of the heterocyclic systems that can be synthesized from precursors related to this compound.

| Heterocyclic Product | General Precursor Type | Key Reaction Type |

| Indazolones | 2-Nitrobenzyl alcohol derivative + Primary Amine | In-situ Nitroso Formation & Condensation |

| 2H-Indazoles | o-Imino-nitrobenzene derivative | Reductive Cyclization |

| Indoles | 2-Nitrostyrene derivative | Reductive Cyclization (Cadogan) |

| 2-Aryl-2H-indazoles | 2-Halobenzyl halide + Arylhydrazine | Pd-catalyzed N-benzylation & Intramolecular N-arylation |

The Pivotal Role of Nitrobenzyl Derivatives in Photochemistry and Caging Strategies

5-Methyl-2-nitrobenzyl Chloride as a Key Synthetic Precursor for Photolabile Protecting Groups (PPGs)

This compound is a crucial starting material for the synthesis of a variety of photolabile protecting groups. Its chemical structure, featuring a reactive benzylic chloride, allows for its straightforward attachment to various functional groups. The resulting 5-methyl-2-nitrobenzyl ethers, esters, and other derivatives serve as effective PPGs.

The versatility of PPGs derived from 2-nitrobenzyl precursors is extensive, enabling the protection of a wide range of functionalities. These include, but are not limited to, phosphates, carboxylates, carbonates, carbamates, thiolates, phenolates, and alkoxides. wikipedia.org This broad applicability makes this compound a valuable building block in the design of caged compounds for applications in organic synthesis and biology. researchgate.net The synthesis of these caged compounds is often achieved through the reaction of this compound with the molecule bearing the functional group to be protected. rsc.org

Mechanistic Elucidation of Photodecomposition in Nitrobenzyl-Based PPGs

The photodecomposition of 2-nitrobenzyl-based PPGs is initiated by the absorption of a photon, typically in the UV range (200-320 nm), which excites the nitro group to a diradical excited state. wikipedia.org This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. wikipedia.orgchemistnotes.com This hydrogen transfer is a key step in the Norrish Type II mechanism and leads to the formation of a 1,4-biradical. chemistnotes.comwikipedia.org

The intramolecular hydrogen abstraction results in the formation of a transient species known as an aci-nitro intermediate. wikipedia.orgacs.org These intermediates have characteristic UV absorptions at longer wavelengths, typically around 385–430 nm. rsc.org The formation of the aci-nitro species is a critical step that ultimately leads to the release of the protected group. acs.orgnih.gov

Following its formation, the aci-nitro intermediate undergoes a series of rearrangements. wikipedia.org It can cyclize to form a five-membered ring intermediate, which is unstable and rapidly fragments. wikipedia.orgacs.org This fragmentation process results in the cleavage of the bond connecting the protecting group to the substrate, thereby releasing the active molecule. acs.org A 2-nitrosobenzaldehyde derivative is formed as a byproduct of this reaction. acs.org The decay of the aci-nitro intermediate is a relatively fast process, with rates in the range of 10²–10⁴ s⁻¹, depending on the specific conditions. wikipedia.org

The kinetics of the photorelease process for nitrobenzyl-based PPGs are significantly influenced by the surrounding environment, particularly the solvent and pH. wikipedia.org The rate of decay of the crucial aci-nitro intermediate is dependent on these factors. wikipedia.org For instance, in aqueous solutions, the pH can affect the rates of the thermal reactions that follow the initial photochemical event. acs.orgnih.gov Studies on related 2-nitrobenzyl ethers have shown that at certain pH values, a hemiacetal intermediate can become the rate-limiting species in the release of an alcohol. acs.orgnih.gov The presence of buffers can also influence the reaction pathway by intercepting the primary aci-nitro intermediates. nih.gov

Rational Design and Modification of Nitrobenzyl PPGs for Enhanced Photoreactivity and Orthogonality

Significant research has been dedicated to the rational design and modification of nitrobenzyl PPGs to improve their photochemical properties. The goal is to enhance their photoreactivity, particularly the quantum yield of uncaging, and to achieve orthogonality, which allows for the selective removal of one protecting group in the presence of others. wikipedia.org

The quantum yield (Φ), which is a measure of the efficiency of a photochemical reaction, can be modulated by introducing various substituents on the nitrobenzyl core. Both steric and electronic effects play a crucial role in determining the uncaging efficiency.

Substitutions at the Benzylic Carbon: Substitution at the benzylic carbon, the carbon atom to which the protected group is attached, can lead to a significant increase in both the quantum yield and the reaction rate. wikipedia.org However, it is essential that at least one hydrogen atom remains at the benzylic position to allow for the initial intramolecular hydrogen abstraction to occur. wikipedia.org

Substitutions on the Aromatic Ring: Modifications to the aromatic chromophore also have a profound impact on the photoreactivity. The introduction of electron-donating or electron-withdrawing groups can alter the absorption properties and the efficiency of the photochemical process. acs.org For example, the addition of a second nitro group at the 6-position to create a 2,6-dinitrobenzyl PPG has been shown to increase the reaction yield. wikipedia.org Interestingly, this enhancement is not primarily due to electronic effects but rather to an increased probability of the molecule reaching the necessary excited state upon irradiation. wikipedia.org

The table below summarizes the effect of various substituents on the quantum yield of photorelease for different nitrobenzyl-based PPGs.

| Photolabile Protecting Group | Released Substrate | Quantum Yield (Φ) |

|---|---|---|

| 2-Nitrobenzyl | Carbonate | 0.033 |

| 2,6-Dinitrobenzyl | Carbonate | 0.12 |

| 2-(Dimethylamino)-5-nitrophenyl (DANP) | β-alanine | 0.03 (at 308 nm) |

| 2-(Dimethylamino)-5-nitrophenyl (DANP) | β-alanine | 0.002 (at 450 nm) |

Advanced Synthetic Utility of 5 Methyl 2 Nitrobenzyl Chloride in Organic Synthesis

Construction of Complex Heterocyclic Ring Systems

The strategic placement of reactive functional groups on the 5-methyl-2-nitrobenzyl chloride scaffold allows for its use in the synthesis of various heterocyclic frameworks, which are central to many areas of chemical and pharmaceutical research.

Benzofuran (B130515) and Indole (B1671886) Derivatives

Benzofurans and indoles are prominent heterocyclic motifs found in numerous natural products and synthetic compounds with significant biological activities. rsc.orgrsc.org

The synthesis of benzofuran derivatives often involves the formation of an ether linkage followed by an intramolecular cyclization. While direct literature examples starting specifically from this compound are not prevalent, a plausible and well-established synthetic strategy involves the O-alkylation of a substituted phenol (B47542), such as salicylaldehyde (B1680747), with the benzyl (B1604629) chloride. The resulting ether intermediate can then undergo intramolecular cyclization to furnish the benzofuran core. A common method for synthesizing 2-acetyl benzofuran, for instance, involves the reaction of salicylaldehyde with chloroacetone (B47974) in the presence of a base like potassium carbonate. researchgate.net By analogy, this compound can serve as the alkylating agent for a suitably chosen phenolic precursor to build the benzofuran framework.

For the construction of indole derivatives, the Leimgruber-Batcho indole synthesis is a powerful method that begins with a 2-nitrotoluene (B74249) derivative. researchgate.net As this compound is a substituted 2-nitrotoluene, it serves as a relevant starting point. The classical Leimgruber-Batcho route involves the condensation of a 2-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This intermediate is then reductively cyclized to yield the indole ring. researchgate.net The chloromethyl group of this compound can be either carried through the synthesis or transformed into other functional groups as needed for the final target molecule. Other synthetic strategies for indoles include the Fischer, Bischler, and Reissert methods. researchgate.net

Pyrazole (B372694) and Pyrazolone (B3327878) Frameworks

Pyrazoles and their corresponding keto-derivatives, pyrazolones, are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. scholarsresearchlibrary.commdpi.com This structural unit is a cornerstone in many compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties. scholarsresearchlibrary.comnih.gov

The most common and direct synthesis of the pyrazole ring involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. scholarsresearchlibrary.comyoutube.com While this compound does not directly participate in the initial ring-forming reaction, it is an excellent reagent for the subsequent derivatization of pre-formed pyrazole or pyrazolone rings. Through N-alkylation, the 5-methyl-2-nitrobenzyl group can be introduced onto one of the nitrogen atoms of the pyrazole ring. This synthetic step is crucial for creating libraries of substituted pyrazoles for structure-activity relationship (SAR) studies. For example, a pyrazolone can first be formed by reacting a substituted hydrazine with ethyl acetoacetate; this pyrazolone can then be N-alkylated using this compound to yield a more complex, functionalized final product. scholarsresearchlibrary.com The synthesis of novel nitro-substituted triaryl pyrazole derivatives has been explored for their potential as estrogen receptor ligands, highlighting the importance of the nitro-aromatic moiety in bioactive molecules. nih.gov

Dibenzoazepine Derivatives via Multicomponent Reactions

Dibenzoazepine constitutes the core tricyclic structure of several neurologically active drugs. Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product containing structural elements from all starting materials. mdpi.com These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. mdpi.comnih.gov A review of available scientific literature did not yield specific examples of the use of this compound in a multicomponent reaction for the direct synthesis of the dibenzoazepine framework.

Role as a Versatile Intermediate in Pharmaceutical Compound Synthesis

The chemical reactivity of this compound makes it a valuable intermediate for creating molecules of pharmaceutical interest. Its utility stems from the ability to transform its functional groups into other key structural motifs. chemicalbook.com

Preparation of Key Intermediates for Drug Development

This compound serves as a versatile starting material for key pharmaceutical intermediates due to its distinct reactive sites. The benzyl chloride moiety is a potent electrophile for introducing the substituted benzyl group via alkylation of nucleophiles like amines, phenols, or thiols. The nitro group can be readily reduced to an amino group, which is a critical precursor for forming amides, sulfonamides, ureas, or for participating in further heterocyclic ring formations.

This synthetic potential is analogous to the use of similar functionalized building blocks in the synthesis of major drugs. For instance, the synthesis of an intermediate for the anticoagulant apixaban (B1684502) involves the reaction of p-nitroaniline with 5-chloropentanoyl chloride, demonstrating how a nitroaniline core is used to build up a complex molecule. google.com Similarly, an optimized synthesis of a key intermediate for highly active narcotic analgesics, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, starts from 1-benzylpiperidin-4-one and aniline, showcasing the importance of benzyl and anilino groups in constructing pharmaceutical scaffolds. researchgate.net The functional groups present in this compound allow it to be a precursor for analogous anilino- or amide-containing intermediates after reduction of the nitro group and reaction at the benzylic position.

Synthesis of Biologically Active Molecules

The structural framework provided by this compound is instrumental in the synthesis of a variety of biologically active molecules. The heterocycles that can be accessed from this intermediate, such as benzofurans, indoles, and pyrazoles, are themselves well-known for their wide range of pharmacological properties. nih.govnih.govopenmedicinalchemistryjournal.com

Benzofuran derivatives exhibit a broad spectrum of bioactivities, including anticancer, antibacterial, and antiviral properties. rsc.orgnih.gov

Indole derivatives are central to many bioactive compounds. For example, 5-nitroindole (B16589) scaffolds have been investigated as binders for the c-Myc G-quadruplex, showing potential in the development of anticancer agents. nih.gov

Pyrazole derivatives are known to possess anti-inflammatory, antimicrobial, and antidepressant activities. scholarsresearchlibrary.com

The synthesis of new nitrogenous compounds for evaluation as potential anti-Alzheimer's and anti-cancer agents often involves simple condensation reactions with precursors like hydrazine derivatives, which can be further modified using alkylating agents such as this compound. mdpi.com The presence of the nitro group is often a key feature in bioactive molecules, and its inclusion can be a deliberate design choice in drug discovery programs. nih.gov

Data on Synthetic Applications

The following table summarizes the potential synthetic transformations involving this compound for the construction of key chemical structures.

| Target Heterocycle | Synthetic Role of this compound | Key Reaction Type | Potential Precursors |

| Benzofuran | Alkylating agent to form ether linkage | Williamson Ether Synthesis | Substituted Salicylaldehydes |

| Indole | Precursor to Leimgruber-Batcho synthesis | Condensation / Reductive Cyclization | DMF-DMA |

| Pyrazole/Pyrazolone | N-alkylation of pre-formed ring | Nucleophilic Substitution | Substituted Pyrazoles/Pyrazolones |

Applications in Agrochemical and Specialty Chemical Production

While direct, large-scale applications of this compound in the agrochemical and specialty chemical industries are not extensively documented in publicly available literature, its chemical structure suggests its potential as a valuable intermediate. The broader family of nitrotoluene derivatives serves as crucial building blocks for a variety of industrial chemicals. nih.govnih.gov For instance, 2-nitrotoluene and 4-nitrotoluene (B166481) are key precursors in the synthesis of intermediates for azo and sulfur dyes, as well as chemicals for the rubber industry. nih.gov

Notably, ortho-toluidine, derived from 2-nitrotoluene, is converted into 2-ethyl-6-methylaniline, an important intermediate for agricultural chemicals. nih.gov Similarly, 3-nitrotoluene (B166867) finds use in the manufacture of agricultural and pharmaceutical chemicals. nih.gov Given that this compound is a derivative of 2-nitrotoluene, it holds potential as a precursor for analogous, structurally modified agrochemicals or specialty chemicals. The presence of the chloromethyl group provides a reactive site for further chemical transformations, allowing for the introduction of this substituted benzyl moiety into larger, more complex molecules.

The production of specialty chemicals, such as those used in plastics and resins, also relies on versatile aromatic intermediates. chemiis.com Nitrobenzene derivatives, for example, are used to produce a range of specialty chemical intermediates. sncl.com The reactivity of the nitro and chloro groups on the benzene (B151609) ring of this compound allows for a variety of synthetic manipulations, positioning it as a potential starting material for novel specialty chemicals with tailored properties.

Potential in Materials Science: Photoresist Chemistry

The most significant potential for this compound in materials science lies in the field of photoresist chemistry, owing to the well-established photochemical properties of the 2-nitrobenzyl group. rug.nlwikipedia.org This functional group is a cornerstone of a class of compounds known as photolabile protecting groups (PPGs), or photocleavable groups, which can be removed from a molecule using light. rug.nlnih.gov This light-induced cleavage allows for precise spatial and temporal control over chemical reactions, a critical feature in the fabrication of microelectronics and other advanced materials. wikipedia.orgpsu.edu

In photoresist technology, PPGs are incorporated into polymer chains. The 2-nitrobenzyl group, when attached to a polymer, can render it insoluble in a developer solution. nih.gov Upon exposure to UV light, the 2-nitrobenzyl group undergoes an internal photochemical reaction, cleaving from the polymer backbone. wikipedia.orgnih.gov This process alters the polarity and solubility of the exposed regions of the polymer film. The byproducts of this cleavage are typically a 2-nitrosobenzaldehyde derivative and the now-unprotected functional group on the polymer. wikipedia.org This change in solubility allows for the selective removal of either the exposed or unexposed portions of the material, creating a patterned resist layer. nih.gov

The general mechanism for the photocleavage of 2-nitrobenzyl-based PPGs is a Norrish Type II reaction. wikipedia.org Key characteristics of some photolabile protecting groups are summarized in the table below.

| Photolabile Protecting Group (PPG) | Common Abbreviation | Typical Activation Wavelength (nm) | Key Features |

| 2-Nitrobenzyl | NB | ~260 - 320 | Most common PPG; protects a wide range of functional groups. wikipedia.orgpsu.edu |

| 2,6-Dinitrobenzyl | DNB | >300 | Increased quantum yield compared to NB. wikipedia.org |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350 | Red-shifted absorption, useful for biological applications. researchgate.net |

| α-Methyl-2-nitrobenzyl | MNB | <400 | Different photolysis quantum yield than unsubstituted NB. nih.gov |

| p-Hydroxyphenacyl | pHP | >300 | An alternative to nitrobenzyl derivatives with different byproducts. psu.edu |

The use of nitrobenzyl groups in deep UV (DUV) photoresists has been explored to achieve higher resolution patterns. nih.govimaging.org By being active at shorter wavelengths (e.g., 248 nm), these groups can help reduce light diffraction effects, leading to finer feature sizes in microfabrication. nih.gov Research has shown that co-polymers containing methacrylic nitrobenzyl ester monomers can function as effective photoresists. nih.gov Upon photolysis, the polymer becomes insoluble in specific solvents, allowing for precise patterning. nih.gov The specific substitution pattern of this compound, with a methyl group on the aromatic ring, could potentially be used to fine-tune properties such as absorption wavelength, quantum yield, and solubility in photoresist formulations.

Investigative Methodologies and Advanced Characterization in 5 Methyl 2 Nitrobenzyl Chloride Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are fundamental in confirming the molecular structure of newly synthesized derivatives of 5-methyl-2-nitrobenzyl chloride. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

For derivatives of this compound, ¹H NMR spectroscopy allows for the identification and assignment of each proton in the molecule. The chemical shift (δ) of a proton is highly dependent on its electronic environment. For instance, aromatic protons are typically found in the downfield region (6.0-9.5 ppm) due to the ring current effect. pdx.edu The presence of the electron-withdrawing nitro group (NO₂) and the chloromethyl group (-CH₂Cl) further influences the chemical shifts of the aromatic protons. The methyl group (-CH₃) protons would appear more upfield, while the benzylic protons of the -CH₂Cl group would be deshielded by the adjacent chlorine atom.

As a reference, the ¹H NMR spectrum of the closely related compound, 5-methyl-2-nitrophenol (B1361083), shows distinct signals for its aromatic protons and methyl group, which can be used to predict the spectrum of this compound derivatives. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Derivatives

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.4 | Singlet (s) |

| -CH₂Cl | ~4.8-5.0 | Singlet (s) |

Note: These are estimated values. Actual shifts can vary based on solvent and specific derivatization.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The chemical shifts for aromatic carbons are typically in the 125-170 ppm range, while the methyl carbon appears around 20 ppm and the benzylic carbon of the -CH₂Cl group would be in the 40-50 ppm range. oregonstate.eduwisc.edu The carbons attached to the nitro and chloromethyl groups would show characteristic downfield shifts. In studies of various nitroaromatic compounds, ¹³C NMR has been instrumental in confirming substitutions on the benzene (B151609) ring. acs.orgacs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, IR spectroscopy is particularly useful for confirming the presence of the nitro group (NO₂). The NO₂ group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. The IR spectrum of the related 5-methyl-2-nitrobenzoic acid clearly shows these characteristic absorptions. chemicalbook.com Other key absorptions would include C-H stretches for the aromatic and methyl groups, C=C stretches for the aromatic ring, and a C-Cl stretch for the benzyl (B1604629) chloride moiety.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H (-CH₃, -CH₂) | Stretch | 2850-3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |

Source: Inferred from typical IR correlation tables and data for related compounds like 5-(4-nitrophenyl)-1H-tetrazole. acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds, particularly those with conjugating and electron-withdrawing groups like the nitro group, exhibit characteristic absorption bands in the UV-Vis region. The photodeprotection mechanism of ortho-nitrobenzyl groups, a key feature in some of their applications, is often studied using UV-Vis spectroscopy to monitor the disappearance of the starting material and the appearance of products upon irradiation. acs.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₈H₈ClNO₂), the theoretical exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI), provides an experimental mass that can be compared to the theoretical value. A close match (typically within 5 ppm) confirms the molecular formula of the compound and its derivatives, lending high confidence to its identification. acs.orgacs.org For example, the monoisotopic mass of the related 5-methyl-2-nitrobenzoyl chloride has been reported, showcasing the precision of this technique. chemspider.com

Table 3: Molecular Formula and Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight (Average) | 185.61 |

Source: nih.govsigmaaldrich.com

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of nitroaromatic compounds. For compounds similar to this compound, reverse-phase (RP) HPLC methods are commonly developed. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Method parameters such as mobile phase composition, flow rate, and column temperature are optimized to achieve good resolution between the target compound and any impurities. sielc.com For mass spectrometry-compatible methods, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Gas Chromatography (GC) is another powerful technique, particularly suitable for volatile and thermally stable compounds. It can be used to assess the purity of this compound and to detect volatile impurities. The selection of the column (stationary phase) is critical; for instance, a DB-624 column is often used for analyzing alkyl chlorides. iiste.org In some cases, derivatization of the analyte is performed to improve its volatility or detection. For example, acid chlorides can be derivatized to their corresponding methyl esters for GC analysis. nih.gov The use of a Flame Ionization Detector (FID) is common for quantitative analysis, while coupling GC to a Mass Spectrometer (GC-MS) allows for the identification of separated impurity peaks. amazonaws.com

Computational Chemistry and Molecular Modeling for Mechanistic and Structural Insights

Computational chemistry and molecular modeling have become indispensable tools for gaining deep insights into the structural characteristics and reaction mechanisms of chemical compounds. For this compound, these methods provide a molecular-level understanding that complements experimental findings. Techniques such as Density Functional Theory (DFT) and molecular docking are employed to explore reaction pathways, predict stable conformations, and even forecast potential biological interactions of related molecules. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Reaction Pathways and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule is a functional of its electron density. mdpi.com DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and the energies of reactants, transition states, and products, thereby mapping out entire reaction pathways. rsc.org

For a molecule like this compound, DFT can be used to perform a conformational analysis to identify the most stable arrangement of its atoms. This involves rotating the flexible bonds, such as the C-C bond connecting the chloromethyl group to the benzene ring, and calculating the energy of each resulting conformer. The conformer with the lowest energy is the most stable and likely to be the predominant form. A similar theoretical DFT calculation was used to identify different conformers of p-xylene. eurjchem.com

Furthermore, DFT is instrumental in elucidating reaction mechanisms. For instance, in studying cycloaddition reactions involving related structures, DFT calculations have been used to compare different possible mechanistic pathways. rsc.orgpku.edu.cn By calculating the activation energies for each step, researchers can determine the most favorable reaction route. rsc.org The analysis of global and local reactivity descriptors derived from DFT, such as HOMO-LUMO energy gaps and molecular electrostatic potential (MESP) maps, can also provide insights into the reactivity of the molecule and identify the most likely sites for nucleophilic or electrophilic attack. researchgate.netnih.gov

Table 1: Representative Parameters Used in DFT Calculations for Organic Molecules This table illustrates typical parameters and basis sets employed in DFT studies on organic compounds, which would be applicable to the analysis of this compound.

| Parameter | Description | Commonly Used Functionals/Basis Sets | Application Example |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, M06, PBE | Optimization of molecular geometry, calculation of reaction energies. mdpi.comeurjchem.com |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), 6-311++G**, LANL2DZ (for metals) | Defines the accuracy of the calculation for different atoms. mdpi.comnih.gov |

| Solvent Model | Simulates the effect of a solvent on the molecule's properties. | PCM (Polarizable Continuum Model) | Predicts properties in solution, such as UV-Vis spectra. researchgate.net |

| Vibrational Freq. | Calculation of vibrational modes. | - | Confirms that optimized structures are true minima (no imaginary frequencies). researchgate.net |

Prediction of Polymorphic Forms and Stability Relationships

Building upon the principles of crystal energy landscapes, computational methods can predict the existence of different polymorphic forms of this compound. The process involves a thorough search of the conformational and packing possibilities to locate all energetically viable crystal structures. rsc.org

Once a set of potential polymorphs is generated, their relative stabilities are assessed by comparing their calculated lattice energies at 0 K. rsc.org To understand stability at different temperatures and pressures, thermodynamic properties like free energy are calculated, which requires accounting for vibrational contributions to the energy. This can help construct a schematic energy-temperature diagram, which maps out the stability relationships between different polymorphs. researchgate.net

For example, detailed studies on 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile revealed a complex relationship where different forms were the most stable within specific temperature ranges. researchgate.net The orange form was most stable between room temperature and 60°C, while the red form was most stable above 60°C. researchgate.net Such computational predictions are invaluable as they can guide experimental efforts to crystallize and isolate specific polymorphs, which may possess desired physical properties. ucr.edu

Molecular Docking Studies for Biological Activity Prediction (for related compounds)

While this compound itself may not be a primary candidate for a therapeutic agent, its structural motifs, particularly the nitro-substituted benzene ring, are found in many biologically active molecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is frequently used in drug discovery to predict how a potential drug molecule (ligand) binds to a protein target.

In studies on related nitrobenzamide derivatives, molecular docking has been employed to predict their anti-inflammatory activity. researchgate.netnih.gov These studies involve docking the compounds into the active site of an enzyme like inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2). The results, often expressed as a binding energy or dock score, indicate the strength of the interaction. A lower binding energy suggests a more stable complex and potentially higher biological activity. nih.gov

For instance, docking studies on a series of nitro substituted benzamides revealed that compounds with an optimal number and orientation of nitro groups bound more efficiently to the iNOS enzyme. researchgate.netnih.gov Similarly, in a study of antidiabetic agents, a compound named 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide was identified as a potent inhibitor of α-amylase and α-glucosidase, with docking studies corroborating the experimental findings by revealing key hydrogen bonding and hydrophobic interactions with the enzymes' active sites. nih.gov These examples highlight how molecular docking can be a powerful predictive tool for assessing the biological potential of compounds related to this compound.

Table 2: Example of Molecular Docking Results for a Related Nitrobenzamide Derivative This table shows hypothetical docking scores for a related compound against different biological targets, illustrating how this data is typically presented.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound 5o | α-Amylase | -9.8 to -7.9 | His:90, His:232 |

| Compound 5o | α-Glucosidase | - | - |

| Reference: nih.gov |

Kinetic Studies of Photochemical and Thermal Transformations

The presence of a nitro group and a benzylic chloride makes this compound susceptible to both photochemical and thermal transformations. Kinetic studies are essential to understand the rates and mechanisms of these reactions. Such studies typically involve monitoring the concentration of the reactant over time under specific conditions (e.g., temperature, light wavelength) to determine the reaction rate constants and activation parameters.

Photochemical transformations of nitroaromatic compounds can involve various reactions, including photoreduction of the nitro group, rearrangement, or cleavage of bonds. The kinetics of these processes would be investigated using techniques like flash photolysis coupled with spectroscopic monitoring (e.g., UV-Vis or NMR spectroscopy).

Thermal transformations of this compound could include decomposition or substitution reactions. For example, a study on the thermal decomposition of the related compound 5-Methyl-2-ethylfuran showed that the primary decomposition pathway was the dissociation reaction at the branched chain, with specific rate constants determined using theoretical calculations based on transition state theory. mdpi.comnih.gov For this compound, kinetic studies would focus on the stability of the C-Cl bond and potential reactions involving the nitro and methyl groups at elevated temperatures. A procedure for the synthesis of the related 2-hydroxy-5-nitrobenzyl chloride notes that maintaining a temperature of 70 ± 2°C for 4-5 hours is optimal, as higher temperatures can lead to the formation of undesirable resinous materials, indicating the compound's thermal sensitivity. orgsyn.org

Emerging Research Directions and Future Perspectives for 5 Methyl 2 Nitrobenzyl Chloride

Development of Innovative and Sustainable Synthetic Routes

The classical synthesis of 5-methyl-2-nitrobenzyl chloride often involves the use of reagents such as thionyl chloride in benzene (B151609). prepchem.com While effective, the drive towards greener and more sustainable chemical processes is fueling research into alternative synthetic strategies. Future efforts are likely to focus on the development of catalytic methods that minimize waste and avoid hazardous solvents. For instance, exploring solid-supported reagents or flow chemistry approaches could offer significant advantages in terms of safety, scalability, and environmental impact. The conversion of 5-Methyl-2-nitrophenol (B1361083) using chloroform (B151607) represents another synthetic pathway. chemicalbook.com

A related area of research involves the synthesis of similar chlorinated nitroaromatic compounds. For example, 1-chloro-2-methyl-4-nitrobenzene has been synthesized from 4-chloroaniline (B138754) through a multi-step process involving oxidation and subsequent methylation. mdpi.com Such methodologies could potentially be adapted for the synthesis of this compound, offering alternative and potentially more sustainable routes.

Exploration of Novel Reactivities and Selective Transformations

The reactivity of this compound is primarily dictated by the presence of the benzylic chloride and the nitro group. The benzylic chloride is susceptible to nucleophilic substitution, making it a useful building block for introducing the 5-methyl-2-nitrobenzyl moiety into various molecular architectures.

Recent research has highlighted the catalytic applications of palladium-based nanostructured metallogels in organic synthesis, such as in the Suzuki-Miyaura coupling reaction. acs.orgacs.org While not directly involving this compound, these advanced catalytic systems could be explored for novel transformations of this compound. For instance, cross-coupling reactions could be developed to selectively functionalize the aromatic ring, opening up new avenues for creating complex molecules.

Future research will likely focus on uncovering new reaction pathways and developing highly selective transformations. This could involve the use of photoredox catalysis or enzymatic transformations to achieve reactivities that are not possible with traditional methods. The goal is to expand the synthetic utility of this compound beyond its current applications.

Rational Design of Next-Generation Photolabile Caging Systems with Enhanced Properties

A significant area of interest for 2-nitrobenzyl derivatives is their use as photolabile protecting groups, often referred to as "caging" groups. psu.edu These groups can be attached to a biologically active molecule, rendering it inactive. Upon exposure to light, the protecting group is cleaved, releasing the active molecule with high spatial and temporal control. psu.eduwikipedia.org

The 2-nitrobenzyl scaffold is a common choice for caging applications due to its well-understood photochemical properties. psu.edu The photolysis of 2-nitrobenzyl compounds proceeds through a Norrish Type II-like mechanism, initiated by the absorption of a photon. wikipedia.org However, existing 2-nitrobenzyl cages can have limitations, such as low quantum yields and the formation of potentially interfering byproducts. psu.edu

Future research in this area will focus on the rational design of next-generation photolabile caging systems based on the 5-methyl-2-nitrobenzyl core. The methyl group at the 5-position can influence the electronic properties and, consequently, the photochemical behavior of the molecule. By systematically modifying the structure, researchers aim to develop caging groups with enhanced properties, including:

Improved two-photon absorption cross-sections: This would allow for deeper tissue penetration and more precise three-dimensional control of uncaging, which is crucial for applications in neuroscience and cell biology. wiley-vch.de

Faster release kinetics: For studying rapid biological processes, the speed at which the active molecule is released is critical. wiley-vch.de

Increased quantum yields: A higher quantum yield means that fewer photons are required to release a given amount of the caged molecule, minimizing potential photodamage to biological samples. wikipedia.org

Biocompatible byproducts: The photolysis byproducts should be non-toxic and not interfere with the biological system under investigation. psu.edu

Integration with Advanced Functional Materials and Nanotechnology

The unique properties of this compound make it a candidate for integration with advanced functional materials and nanotechnology. For example, its ability to be cleaved by light could be harnessed to create photoresponsive materials.

One potential application is in the development of photoresists for microfabrication. In the 1980s, nitrobenzyl-based photolabile protecting groups were explored for use in deep UV positive-tone photoresists. wikipedia.org The principle involves a polymer blend that is initially insoluble. Upon light exposure, the protecting group is removed, leading to a change in solubility and allowing for the creation of intricate patterns. wikipedia.org The specific properties of this compound could be investigated for similar applications.

Furthermore, the integration of 5-methyl-2-nitrobenzyl-caged compounds with nanomaterials, such as gold nanoparticles or quantum dots, could lead to novel hybrid systems with unique photophysical properties and functionalities. These could find applications in targeted drug delivery, biosensing, and advanced imaging.

Synergistic Application of Experimental and Computational Approaches in Chemical Discovery

The future of chemical research lies in the powerful synergy between experimental and computational methods. In the context of this compound, computational chemistry can play a vital role in:

Predicting reaction outcomes: Quantum mechanical calculations can be used to model reaction pathways and predict the feasibility and selectivity of novel transformations.

Designing improved photolabile protecting groups: Computational screening can help identify structural modifications to the 5-methyl-2-nitrobenzyl scaffold that would lead to enhanced photochemical properties. This can guide synthetic efforts and accelerate the discovery of new and improved caging agents.

Understanding reaction mechanisms: Detailed computational studies can provide insights into the intricate mechanisms of both the synthesis and the photodecomposition of 5-methyl-2-nitrobenzyl derivatives. For instance, understanding the formation of radical species during photolysis is crucial for designing cleaner photochemical reactions. wiley-vch.de

By combining the predictive power of computational chemistry with the practical insights gained from laboratory experiments, researchers can accelerate the pace of discovery and unlock the full potential of this compound in various scientific fields.

Q & A

Q. What are the standard synthetic routes for 5-methyl-2-nitrobenzyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of 5-methylbenzyl chloride. Key steps include:

Substrate Preparation : Start with 5-methylbenzyl chloride (or its precursor) and ensure purity via recrystallization or column chromatography .

Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C to prevent over-nitration). Monitor reaction progress via TLC or HPLC .

Workup : Quench with ice-water, extract with dichloromethane, and purify via solvent recrystallization (e.g., ethanol/water).

- Optimization Variables :

- Temperature control to minimize byproducts like dinitro derivatives.

- Stoichiometry of nitrating agents (excess HNO₃ increases yield but risks decomposition).

- Catalysts (e.g., FeCl₃) to enhance regioselectivity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitro-substituted benzene) and methyl groups (δ 2.3–2.6 ppm). Compare with computed spectra using DFT methods .

- FT-IR : Confirm nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-Cl bond (~730 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (M⁺ at m/z 201) and fragmentation patterns (e.g., loss of NO₂ or Cl).

- X-ray Crystallography (if crystalline): Resolve structural ambiguities, such as substituent positioning .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., NOₓ gases) .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. HPLC purity) for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Use orthogonal techniques (e.g., HPLC purity vs. NMR integration ratios). For example, HPLC may detect trace impurities (e.g., chlorinated byproducts) not visible in NMR .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to confirm structural assignments .

- Reference Standards : Use commercially available or synthesized analogs (e.g., 2-methyl-3-nitrobenzyl chloride) for comparative analysis .

Q. What strategies minimize byproduct formation during nitration of substituted benzyl chlorides like this compound?

- Methodological Answer :

- Directed Nitration : Use blocking groups (e.g., acetyl) to direct nitration to the desired position, then deprotect .

- Low-Temperature Nitration : Maintain reaction temperatures below 5°C to suppress polynitration .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) improve nitro group orientation vs. non-polar solvents .

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Studies :

Kinetic Analysis : Compare reaction rates with non-nitro analogs (e.g., 5-methylbenzyl chloride) under identical conditions.

Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic effects.

- Computational Insights :

- Use molecular orbital calculations (e.g., LUMO energy) to assess electrophilicity at the benzylic carbon.

- The nitro group’s strong electron-withdrawing effect increases the leaving group’s (Cl⁻) stability but may sterically hinder nucleophilic attack .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) .

- Catalyst Screening : Test palladium (Pd(OAc)₂), copper (CuI), or nickel catalysts to identify optimal systems .

- Byproduct Profiling : Use GC-MS or LC-MS to detect side products (e.g., dehalogenated species or nitro-reduced amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.